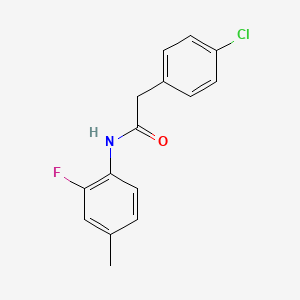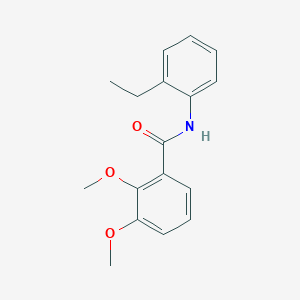
N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide, commonly known as CMH, is a chemical compound with a molecular formula C16H22ClNO. It belongs to the class of amides and is widely used in scientific research due to its unique properties. CMH is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids.
Mécanisme D'action
The mechanism of action of CMH involves the inhibition of N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide, which leads to increased levels of endocannabinoids. Endocannabinoids bind to cannabinoid receptors, which are G protein-coupled receptors located in the brain and peripheral tissues. Activation of cannabinoid receptors produces a variety of physiological effects, including analgesia, sedation, and appetite stimulation. CMH has been shown to be a potent and selective inhibitor of this compound, with an IC50 value of around 10 nM.
Biochemical and Physiological Effects
CMH has been shown to produce a variety of biochemical and physiological effects in preclinical models. It has been demonstrated to produce analgesic effects in models of acute and chronic pain, including inflammatory pain, neuropathic pain, and cancer pain. CMH has also been shown to produce anxiolytic effects in models of anxiety, including the elevated plus maze and the light-dark box. Additionally, CMH has been shown to produce anti-inflammatory effects in models of acute and chronic inflammation, including carrageenan-induced paw edema and adjuvant-induced arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
CMH has several advantages as a research tool. It is a potent and selective inhibitor of N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide, with minimal off-target effects. It has been shown to produce consistent and reproducible effects in preclinical models. Additionally, CMH has good pharmacokinetic properties, including high oral bioavailability and good brain penetration. However, there are also some limitations to the use of CMH in lab experiments. It is relatively expensive compared to other research tools, and its synthesis can be challenging. Additionally, there is a lack of standardized protocols for the use of CMH in preclinical models, which can lead to variability in results.
Orientations Futures
There are several future directions for the use of CMH in scientific research. One area of interest is the role of endocannabinoids in the regulation of immune function. CMH has been shown to produce anti-inflammatory effects in preclinical models, and there is growing evidence that endocannabinoids play a crucial role in the regulation of immune function. Another area of interest is the development of more selective and potent N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide inhibitors. CMH is a potent inhibitor of this compound, but there is still room for improvement in terms of selectivity and potency. Finally, there is a need for standardized protocols for the use of CMH in preclinical models, to ensure consistency and reproducibility of results.
Conclusion
In conclusion, CMH is a potent and selective inhibitor of this compound, with a variety of biochemical and physiological effects in preclinical models. It has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects, and has good pharmacokinetic properties. However, its use in scientific research is still relatively new, and there is a need for standardized protocols and further research to fully understand its potential.
Méthodes De Synthèse
The synthesis of CMH involves the reaction of 4-methylcyclohexanone with 3-chloro-4-methylbenzoyl chloride in the presence of sodium hydride. The resulting intermediate is then treated with ammonia to obtain CMH. The yield of this reaction is around 70%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
CMH is widely used in scientific research as a selective inhibitor of N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide. This compound is an enzyme that breaks down endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, appetite regulation, and mood modulation. Inhibition of this compound leads to increased levels of endocannabinoids, which can produce analgesic, anxiolytic, and anti-inflammatory effects. CMH has been shown to be effective in preclinical models of pain, anxiety, and inflammation.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-10-3-6-12(7-4-10)15(18)17-13-8-5-11(2)14(16)9-13/h5,8-10,12H,3-4,6-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDUQXAJASCKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(2-chloroethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5886501.png)
![3-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5886507.png)
![6-{[(3S)-3-amino-1-pyrrolidinyl]methyl}-1H,3H-benzo[de]isochromen-1-one dihydrochloride](/img/structure/B5886519.png)

![3-{2-[4-(dimethylamino)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B5886529.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5886535.png)
![2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5886538.png)


